N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of bromine, thiophene, triazole, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves the condensation of 4-bromo-2-thiophenecarboxaldehyde with 3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and thiophene components.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The imine group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[4-(4-ETHOXYPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
- **N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and thiophene moieties, along with the triazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7BrN4S2 |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
(E)-1-(4-bromothiophen-2-yl)-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C8H7BrN4S2/c1-14-8-12-10-5-13(8)11-3-7-2-6(9)4-15-7/h2-5H,1H3/b11-3+ |
InChI Key |
GFWBENCUUOTUQV-QDEBKDIKSA-N |
Isomeric SMILES |
CSC1=NN=CN1/N=C/C2=CC(=CS2)Br |
Canonical SMILES |
CSC1=NN=CN1N=CC2=CC(=CS2)Br |
Origin of Product |
United States |
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